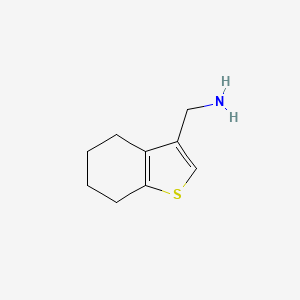

4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine

Description

Key Structural Features:

- Saturation : The cyclohexene ring adopts a chair-like conformation, reducing steric strain.

- Electronic Effects : The thiophene’s sulfur atom contributes to aromaticity, while the amine group introduces polarity and hydrogen-bonding capability.

- Stereochemistry : The compound lacks chiral centers, as confirmed by symmetry analysis.

Crystallographic Characterization and Conformational Studies

While direct crystallographic data for this compound is limited, related tetrahydrobenzothiophene derivatives reveal insights:

- Bond Lengths : C-S bond lengths in the thiophene ring average 1.70–1.75 Å, consistent with aromatic character.

- Torsional Angles : The methylene bridge between the amine and benzothiophene core adopts a staggered conformation to minimize torsional strain.

- Intermolecular Interactions : In hydrochloride salts, the protonated amine forms hydrogen bonds with chloride ions (N-H···Cl, ~3.1 Å).

Table 1 : Comparative Crystallographic Data for Related Compounds

| Parameter | 4,5,6,7-Tetrahydro-1-benzothiophene Derivatives |

|---|---|

| C-S Bond Length (Å) | 1.72 ± 0.02 |

| N-H···Cl Distance (Å) | 3.10–3.15 |

| Dihedral Angle (Core-Substituent) | 15–25° |

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) :

Infrared (IR) Spectroscopy :

Mass Spectrometry (MS) :

- ESI-MS : m/z 167.27 [M+H]⁺ (calc. 167.27 for C9H13NS).

- Fragmentation peaks at m/z 150 (loss of NH3) and 121 (loss of CH2NH2).

Computational Chemistry Predictions (DFT, Molecular Orbital Theory)

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

- Electrostatic Potential : The amine group exhibits a localized positive charge (+0.25 e), enhancing solubility in polar solvents.

- Frontier Molecular Orbitals :

- Reactivity : Nucleophilic attack favors the sulfur atom (Fukui function f⁻ = 0.12), while electrophilic sites include the amine nitrogen.

Table 2 : DFT-Derived Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| Dipole Moment (Debye) | 2.4 |

| Mulliken Charge (S) | -0.18 |

These insights guide synthetic modifications for applications in catalysis or drug design.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h6H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGQTXKDNSURFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine typically involves the reduction of 4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanol. This reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining appropriate temperatures, pressures, and using industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Amide Formation Reactions

Amide formation is a cornerstone reaction for modifying the amine group of 4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanamine, enabling the synthesis of derivatives with enhanced solubility or biological activity.

Key Methods:

-

Coupling Agents:

Example Reaction:

Reacting the amine with 2-fluorobenzoic acid in the presence of HATU/DIPEA yields N-(3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-fluorobenzamide .

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 2-fluorobenzoic acid, HATU, DIPEA | N-(3-(4-benzylpiperazine-1-carbonyl)benzothiophen-2-yl)-2-fluorobenzamide | 50% |

Nucleophilic Substitution

The primary amine group acts as a nucleophile, participating in alkylation and arylation reactions.

Reaction Conditions:

-

Base: Strong bases (e.g., NaOH) deprotonate the amine to enhance nucleophilicity.

-

Electrophiles: Alkyl halides or aryl halides react under mild heating (60–80°C) in polar solvents like ethanol .

Cyclization Reactions

The benzothiophene scaffold undergoes cyclization to form fused heterocycles, expanding structural diversity.

Key Reaction:

-

With Benzylidenemalononitriles:

Reacting with substituted benzylidenemalononitriles yields 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine derivatives (as E,Z-isomers) .

| Substrate | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| This compound | Benzylidenemalononitrile | Benzothieno[2,3-d]pyrimidine derivative | Reflux, 4–7 hours |

Oxidation and Functionalization

The tetrahydrobenzothiophene ring can undergo oxidation to modify electronic properties or introduce reactive sites.

Oxidation Pathways:

-

Sulfur Oxidation: The thiophene sulfur is oxidized to sulfoxide or sulfone derivatives using m-CPBA (meta-chloroperbenzoic acid) .

-

Amine Oxidation: Controlled oxidation of the primary amine to nitriles or imines is possible but less common.

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s derivatives interact with biological systems, such as RORγt (retinoic acid receptor-related orphan receptor gamma t) and JNK3 (c-Jun N-terminal kinase 3) . These interactions are mediated through hydrogen bonding and hydrophobic interactions, as shown in molecular docking studies .

Mechanistic Insights

-

Amide Formation: Activation of the carboxylic acid by HATU forms an active ester intermediate, which reacts with the amine to release the coupling byproduct (HOAt) .

-

Cyclization: Electron-deficient benzylidenemalononitriles undergo conjugate addition with the amine, followed by intramolecular cyclization to form pyrimidine rings .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting various diseases.

- Neurodegenerative Disorders : Similar compounds have been reported to exhibit neuroprotective effects. For instance, derivatives of tetrahydroisoquinoline analogs have demonstrated activity against neurodegenerative disorders.

- Anti-tubercular Activity : Research indicates that benzothiazole derivatives exhibit significant anti-tubercular properties. The mechanisms of action involve binding to specific proteins in Mycobacterium tuberculosis, suggesting that similar derivatives of 4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanamine could be explored for similar therapeutic effects .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules.

- Synthesis Pathways : Various synthetic methods have been developed to create derivatives of this compound. For example:

- The reaction of 4-nitrobenzaldehyde with (2-amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)phenyl-methanone yields new compounds with potential biological activities .

- A recent study detailed the synthesis of benzothiazole derivatives through various methods including Knoevenagel condensation and molecular hybridization techniques .

Material Science

In material science, compounds similar to this compound have been utilized for their anti-corrosive properties.

- Corrosion Inhibition : Azo dyes derived from related structures have been tested as corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency increased with concentration, showcasing the potential for similar applications of tetrahydrobenzothiophene derivatives.

Case Study 1: Anti-Tubercular Activity

A recent study synthesized a series of benzothiazole derivatives and evaluated their effectiveness against Mycobacterium tuberculosis. Compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing several candidates with better inhibition than standard treatments . This suggests that further exploration of tetrahydrobenzothiophene derivatives could yield effective anti-tubercular agents.

Case Study 2: Corrosion Inhibition

Research on azo dyes derived from related structures demonstrated an inhibition efficiency of up to 83.81% at optimal concentrations when tested on mild steel in acidic solutions. This highlights the potential for tetrahydrobenzothiophene derivatives as effective corrosion inhibitors in industrial applications.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors, modulating their activity. The exact pathways depend on the specific application and the derivative used. Molecular docking studies have shown that certain derivatives can bind effectively to protein targets, influencing their function .

Comparison with Similar Compounds

Key Observations :

- In contrast, the methanone derivative (C16H17NOS) contains a ketone group, which may stabilize hydrogen bonding but reduce basicity.

- Ring Modifications : The oxathiine analog (C15H12O2S) replaces the tetrahydrobenzothiophene core with a benzo-1,4-oxathiine system, introducing oxygen and altering electronic properties. This likely impacts solubility and metabolic stability.

Crystallographic and Conformational Analysis

- The tetrahydro ring likely exhibits puckering, as described by Cremer and Pople’s coordinates ().

- This could be quantified using puckering amplitude analysis.

Biological Activity

4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine (CAS Number: 924838-30-2) is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₉H₁₃NS

- Molar Mass : 167.27 g/mol

- Density : 1.147 g/cm³ (predicted)

- pKa : 9.62 (predicted)

- Storage Conditions : Room temperature

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The compound has shown promise as a modulator of nuclear receptors, particularly RORγt (Retinoic acid-related orphan receptor gamma t), which plays a crucial role in immune response and inflammation.

Molecular Docking Studies

Molecular docking studies have indicated that derivatives of this compound can effectively bind to protein targets, influencing their function. For instance, certain derivatives have been shown to form hydrogen bonds with key amino acids in the RORγt binding pocket, enhancing their modulatory effects .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against various pathogens. A study evaluating a series of substituted derivatives found that some compounds displayed significant activity against bacterial strains .

| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2m | E. coli | 15 µg/mL |

| 2a | S. aureus | 10 µg/mL |

| 2d | P. aeruginosa | 20 µg/mL |

Cytotoxicity and Antioxidant Activity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. The results indicate that certain derivatives can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. Additionally, antioxidant assays suggest that these compounds may scavenge free radicals effectively .

Case Studies

- In Vitro Characterization : A recent study focused on the synthesis and characterization of various derivatives of 4,5,6,7-tetrahydro-benzothiophene and their biological activities revealed promising results in modulating histone acetylation pathways . The findings highlighted the potential for these compounds to influence epigenetic regulation in cancer cells.

- RORγt Modulation : Another significant study utilized molecular docking and simulation techniques to assess the binding affinity of tetrahydro-benzothiophene derivatives to RORγt. The study concluded that specific substitutions at key positions on the benzothiophene ring could enhance binding efficiency and biological activity .

Q & A

(Basic) What synthetic methodologies are established for 4,5,6,7-Tetrahydro-1-benzothiophen-3-ylmethanamine, and how can reaction conditions be optimized for purity?

The synthesis typically involves cyclization of precursor molecules under controlled conditions. For example, a reported route uses acetamido derivatives with a solvent system of petroleum ether/ethyl acetate (1:2), achieving a 70% yield . Key parameters include:

- Temperature : Ambient conditions followed by gradual heating to isolate crystalline products (melting point 189–191°C).

- Purification : Column chromatography (Rf = 0.32) to remove byproducts.

- Reagents : Use of KBr for IR sample preparation to confirm functional groups.

To optimize purity, researchers should prioritize solvent selection (polar aprotic solvents enhance cyclization efficiency) and monitor reaction progress via TLC.

(Basic) Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers are diagnostic?

Key techniques include:

- IR Spectroscopy : NH stretching at 3222 cm⁻¹ and carbonyl (C=O) vibrations at 1724 cm⁻¹ confirm amide linkages .

- NMR (1H/13C) : Protons on the tetrahydrobenzothiophene ring appear as multiplet signals between δ 1.5–2.5 ppm. The methanamine group shows singlet peaks near δ 3.0–3.5 ppm.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 223.67 for hydrochloride salts) validate molecular weight .

Prioritize cross-validation using complementary methods to resolve overlapping signals.

(Advanced) How can researchers resolve contradictions between in vitro and in vivo pharmacological activity data for this compound?

Discrepancies often arise from bioavailability or metabolic stability issues. Methodological steps include:

Assay Validation : Confirm in vitro activity using multiple cell lines (e.g., neuronal or hepatic models) to rule out cell-specific effects.

Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in animal models.

Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may explain reduced in vivo efficacy.

Computational Modeling : Molecular docking (as in ) predicts binding affinities to targets like serotonin receptors, guiding mechanistic studies.

Cross-check purity (>98% via HPLC) to exclude impurities as confounding factors .

(Advanced) What strategies are recommended for studying structure-activity relationships (SAR) of analogs?

A multi-disciplinary approach is essential:

- Molecular Docking : Map interactions with targets (e.g., dopamine receptors) using software like AutoDock Vina. For example, highlights piperazine derivatives showing enhanced binding due to hydrogen-bonding with active sites.

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity data.

- Synthetic Modifications : Introduce functional groups (e.g., halogenation at the 3-position) to assess steric/electronic effects on potency.

Validate predictions via in vitro assays (e.g., receptor binding or enzyme inhibition) .

(Basic) How should researchers assess the stability of this compound under varying storage conditions?

Stability protocols include:

- Thermal Stability : Store samples at -20°C (as in ) and monitor degradation via HPLC over 6–12 months.

- Light Sensitivity : Expose aliquots to UV/visible light (λmax = 255 nm) and compare degradation rates with protected samples.

- Humidity Tests : Use accelerated aging chambers (40°C/75% RH) to simulate long-term storage.

Report degradation products (e.g., oxidation byproducts) using LC-MS.

(Advanced) What experimental design principles are critical for evaluating neuropharmacological potential?

A robust design includes:

In Vitro Screening :

- Receptor binding assays (e.g., 5-HT1A or D2 receptors) with positive/negative controls.

- Dose-response curves (IC50/EC50 calculations) using 3–5 replicates.

In Vivo Models :

- Behavioral tests (e.g., forced swim test for antidepressants) in rodents, with blinded scoring.

- Pharmacokinetic parameters (Cmax, AUC) to correlate exposure with efficacy.

Statistical Rigor : ANOVA with post-hoc Tukey tests to address variability .

(Basic) What are the safety and handling protocols for this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation.

- First Aid : Immediate rinsing with water for skin contact; consult a physician if ingested .

- Waste Disposal : Follow institutional guidelines for amine-containing hazardous waste.

(Advanced) How can solubility challenges in biological assays be addressed methodologically?

- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity.

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine derivatives) to the benzothiophene core.

- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles for improved delivery .

(Basic) What analytical methods confirm the absence of isomeric impurities in synthesized batches?

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA-3.

- Polarimetry : Measure specific rotation to detect racemic mixtures.

- X-ray Crystallography : Resolve absolute configuration for critical batches .

(Advanced) How can researchers integrate computational and experimental data to prioritize analogs for synthesis?

- Virtual Screening : Use ligand-based pharmacophore models to filter a library of 500–1000 analogs.

- ADMET Prediction : Tools like SwissADME predict permeability, CYP450 inhibition, and toxicity.

- Hit Validation : Synthesize top 10–20 candidates and validate via in vitro assays (e.g., IC50 < 1 µM threshold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.